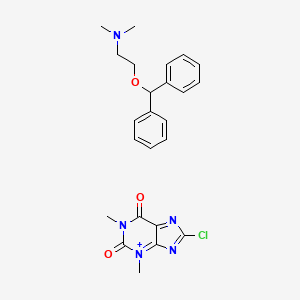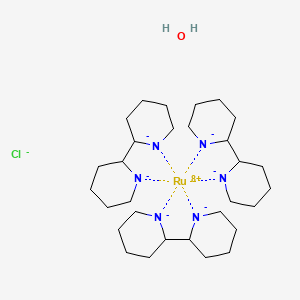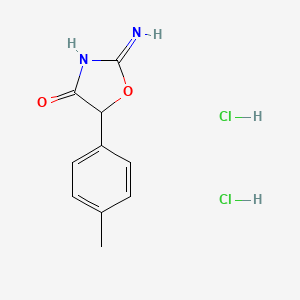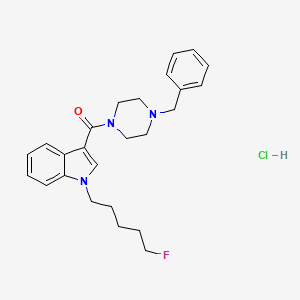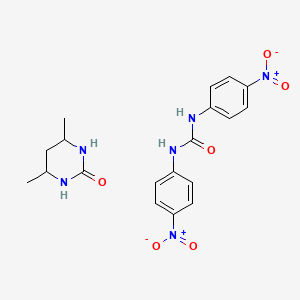
1,3-Bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one is a compound known for its significant role in various scientific and industrial applications It is a derivative of urea and is characterized by the presence of nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-nitrophenyl)urea can be synthesized through the reaction of isocyanates or carbamoyl chlorides with ammonia. The reaction typically involves the use of solvents such as ethanol or acetone, and the product is often crystallized from these solvents to achieve high purity .
Industrial Production Methods: Industrial production of 1,3-Bis(4-nitrophenyl)urea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through crystallization and sublimation under vacuum .
化学反応の分析
Types of Reactions: 1,3-Bis(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1,3-Bis(4-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its antibacterial activity, especially in the form of metal complexes.
Medicine: The active component of nicarbazin, used as an antifertility agent in poultry.
Industry: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1,3-Bis(4-nitrophenyl)urea involves its interaction with biological molecules. In the case of its use as an antifertility agent, it disrupts the reproductive processes in poultry by interfering with the development of the egg. The compound interacts with specific molecular targets and pathways involved in reproduction .
類似化合物との比較
4,4’-Dinitrocarbanilide: Another derivative of urea with similar nitrophenyl groups.
Nicarbazin: A compound that includes 1,3-Bis(4-nitrophenyl)urea as an active component.
Uniqueness: 1,3-Bis(4-nitrophenyl)urea is unique due to its specific structure and the presence of nitrophenyl groups, which confer distinct chemical and biological properties. Its role as an active component in nicarbazin highlights its importance in veterinary medicine .
特性
分子式 |
C19H22N6O6 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C13H10N4O5.C6H12N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);4-5H,3H2,1-2H3,(H2,7,8,9) |
InChIキー |
LYJDKZHLOBLREX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


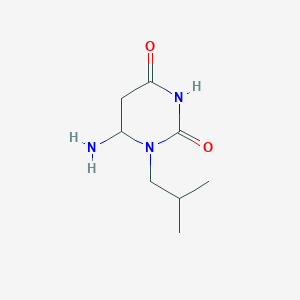
![zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron](/img/structure/B12353988.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12353999.png)
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354014.png)

![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)

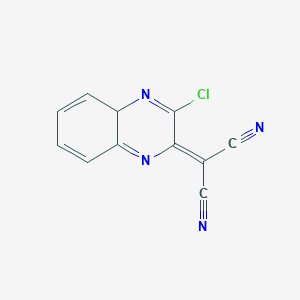
![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)
